molecular formula C6H12O2 B101429 2-Hydroxy-4-methyltetrahydropyran CAS No. 18653-57-1

2-Hydroxy-4-methyltetrahydropyran

Cat. No. B101429
CAS RN: 18653-57-1
M. Wt: 116.16 g/mol
InChI Key: SMFZAIRMNYPZLI-UHFFFAOYSA-N
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Description

2-Hydroxy-4-methyltetrahydropyran (HMT) is a cyclic ether compound that has attracted significant research interest in recent years due to its potential applications in various fields. HMT is a versatile molecule that can be synthesized using different methods, and its unique chemical properties make it suitable for use in scientific research. In

Mechanism Of Action

The mechanism of action of 2-Hydroxy-4-methyltetrahydropyran is not well understood, but it is believed to act as a Lewis acid catalyst due to the presence of the hydroxyl group and the electron-donating methyl group. 2-Hydroxy-4-methyltetrahydropyran can also act as a hydrogen bond acceptor due to the presence of the ether oxygen.

Biochemical And Physiological Effects

2-Hydroxy-4-methyltetrahydropyran has not been extensively studied for its biochemical and physiological effects. However, it has been reported to exhibit antioxidant activity and to have potential as a neuroprotective agent. 2-Hydroxy-4-methyltetrahydropyran has also been shown to have anti-inflammatory activity in vitro.

Advantages And Limitations For Lab Experiments

One advantage of using 2-Hydroxy-4-methyltetrahydropyran in lab experiments is its low toxicity, which makes it suitable for use in biological systems. 2-Hydroxy-4-methyltetrahydropyran is also readily available and relatively inexpensive. However, 2-Hydroxy-4-methyltetrahydropyran can be difficult to handle due to its high volatility and low boiling point, which can lead to losses during handling and purification.

Future Directions

There are several future directions for research on 2-Hydroxy-4-methyltetrahydropyran. One area of interest is the development of new synthesis methods for 2-Hydroxy-4-methyltetrahydropyran that are more efficient and environmentally friendly. Another area of interest is the exploration of 2-Hydroxy-4-methyltetrahydropyran's potential as a chiral auxiliary in asymmetric synthesis. Additionally, further studies are needed to elucidate the mechanism of action of 2-Hydroxy-4-methyltetrahydropyran and to explore its potential as a therapeutic agent for various diseases.

Scientific Research Applications

2-Hydroxy-4-methyltetrahydropyran has been used in various scientific research applications, including as a solvent for organic reactions, a reagent for the synthesis of complex organic molecules, and a precursor for the synthesis of other cyclic ethers. 2-Hydroxy-4-methyltetrahydropyran has also been used as a chiral auxiliary in asymmetric synthesis, as it can induce chirality in other molecules. In addition, 2-Hydroxy-4-methyltetrahydropyran has been used as a building block for the synthesis of natural products and pharmaceuticals.

properties

CAS RN

18653-57-1

Product Name

2-Hydroxy-4-methyltetrahydropyran

Molecular Formula

C6H12O2

Molecular Weight

116.16 g/mol

IUPAC Name

4-methyloxan-2-ol

InChI

InChI=1S/C6H12O2/c1-5-2-3-8-6(7)4-5/h5-7H,2-4H2,1H3

InChI Key

SMFZAIRMNYPZLI-UHFFFAOYSA-N

SMILES

CC1CCOC(C1)O

Canonical SMILES

CC1CCOC(C1)O

synonyms

2-Hydroxy-4-methyltetrahydropyran

Origin of Product

United States

Synthesis routes and methods

Procedure details

According to the prior art methods, production of β-methyl-δ-valerolactone and 3-methylpentane-1,5-diol requires respective independent production facilities. On the contrary, the simultaneous production method can produce β-methyl-δ-valerolactone and 3-methylpentane-1,5-diol simultaneously from 2-hydroxy-4-methyltetrahydropyran with a common reactor and under relatively mild conditions. According to this simultaneous production method, β-methyl-δ-valerolactone and 3-methylpentane- 1,5-diol are produced generally in a β-methyl-δ-valerolactone/3-methylpentane-1,5-diol mole ratio of about 70/30 to 15/85. Said simultaneous production on method can give β-methyl-δ-valerolactone and 3-methylpentane- 1,5-diol each in a satisfactory yield and in a yield ratio therebetween selected depending on the demands therefor.
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